3-Propyladamantan-1-amine 3-Propyladamantan-1-amine
Brand Name: Vulcanchem
CAS No.: 80121-61-5
VCID: VC15722509
InChI: InChI=1S/C13H23N/c1-2-3-12-5-10-4-11(6-12)8-13(14,7-10)9-12/h10-11H,2-9,14H2,1H3
SMILES:
Molecular Formula: C13H23N
Molecular Weight: 193.33 g/mol

3-Propyladamantan-1-amine

CAS No.: 80121-61-5

Cat. No.: VC15722509

Molecular Formula: C13H23N

Molecular Weight: 193.33 g/mol

* For research use only. Not for human or veterinary use.

3-Propyladamantan-1-amine - 80121-61-5

Specification

CAS No. 80121-61-5
Molecular Formula C13H23N
Molecular Weight 193.33 g/mol
IUPAC Name 3-propyladamantan-1-amine
Standard InChI InChI=1S/C13H23N/c1-2-3-12-5-10-4-11(6-12)8-13(14,7-10)9-12/h10-11H,2-9,14H2,1H3
Standard InChI Key COHBMLHLXRNIBJ-UHFFFAOYSA-N
Canonical SMILES CCCC12CC3CC(C1)CC(C3)(C2)N

Introduction

Structural and Molecular Characteristics

Core Adamantane Framework

The adamantane skeleton consists of a diamondoid structure with four cyclohexane rings in chair conformations, creating exceptional thermal stability and hydrophobicity . Substitutions at specific positions significantly alter physicochemical properties. For 3-propyladamantan-1-amine:

  • Molecular formula: C₁₃H₂₃N

  • Molecular weight: 193.33 g/mol (calculated from isotopic masses )

  • IUPAC name: 3-propyladamantan-1-amine

The propyl chain at C3 introduces steric bulk, while the C1 amine group enables hydrogen bonding and salt formation. Computational models predict a Topological Polar Surface Area (TPSA) of 26 Ų, comparable to other primary amines .

Stereochemical Considerations

Adamantane derivatives often exhibit complex stereochemistry due to their rigid framework. While 3-propyladamantan-1-amine lacks defined stereocenters in its basic structure, synthetic routes may produce diastereomers if chiral centers form during alkylation or amination steps .

Synthetic Methodologies

Retrosynthetic Analysis

The compound can theoretically be synthesized via:

  • Friedel-Crafts alkylation of adamantane with propyl halides, followed by nitration and reduction to the amine.

  • Buchwald-Hartwig amination of 3-bromoadamantane with propylamine derivatives.

Practical Synthesis Challenges

Patent literature on analogous compounds reveals critical challenges:

  • Regioselectivity: Achieving exclusive C3 substitution requires careful catalyst selection .

  • Amination efficiency: Direct amination of adamantane often necessitates harsh conditions (e.g., HNO₃/H₂SO₄ nitration followed by LiAlH₄ reduction) .

A modified approach from EP2606030B1 suggests:

  • Grignard reagent (propylmagnesium bromide) addition to adamantanone

  • Conversion to amine via Schmidt reaction or reductive amination

Physicochemical Properties (Predicted)

PropertyValueMethod of Determination
XLogP33.8 ± 0.5Comparative analysis
Water solubility0.12 mg/mLALOGPS 2.1 prediction
Melting point98-102°CAnalogous adamantane amines
pKa (amine)10.2ChemAxon calculator

Hydrogen bonding capacity (1 donor, 1 acceptor) suggests moderate membrane permeability . The rotatable bond count of 4 indicates conformational flexibility localized in the propyl chain.

Research Gaps and Future Directions

  • Stereoselective synthesis requiring chiral catalysts

  • Biological activity profiling against viral neuraminidases

  • Crystallographic studies to resolve precise bond angles

  • Scale-up protocols for industrial production

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